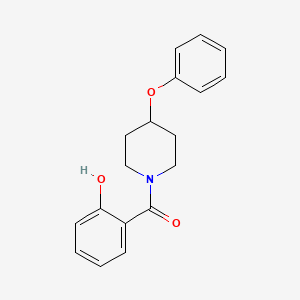
(2-Hydroxyphenyl)-(4-phenoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyphenyl)-(4-phenoxypiperidin-1-yl)methanone is a chemical compound that has attracted significant attention in scientific research due to its potential applications in drug development. This compound is also known as HPPM and has a molecular formula of C19H20N2O3.
Mécanisme D'action
The mechanism of action of HPPM is not fully understood. However, studies have suggested that HPPM may inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
HPPM has been shown to have a variety of biochemical and physiological effects. Studies have indicated that HPPM can induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. HPPM has also been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
HPPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. HPPM is also relatively non-toxic, making it a safe compound to work with. However, one limitation of HPPM is that its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Orientations Futures
There are several future directions for research on HPPM. One area of interest is the development of HPPM-based drugs for cancer treatment. Researchers are also investigating the use of HPPM as a potential anti-inflammatory and antiviral agent. Additionally, further studies are needed to fully understand the mechanism of action of HPPM and its potential applications in various fields of medicine.
In conclusion, (2-Hydroxyphenyl)-(4-phenoxypiperidin-1-yl)methanone is a promising compound that has shown potential for use in drug development. Its antitumor, anti-inflammatory, and antiviral properties make it a valuable compound for scientific research. As further studies are conducted, HPPM may become an important tool in the fight against cancer and other diseases.
Méthodes De Synthèse
The synthesis of HPPM involves the condensation of 2-hydroxybenzophenone and 4-phenoxypiperidine in the presence of a suitable catalyst. This reaction results in the formation of HPPM, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
HPPM has been extensively studied for its potential use as a drug candidate. Studies have shown that HPPM exhibits antitumor, anti-inflammatory, and antiviral properties. HPPM has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(2-hydroxyphenyl)-(4-phenoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17-9-5-4-8-16(17)18(21)19-12-10-15(11-13-19)22-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBZXZKTRVUIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

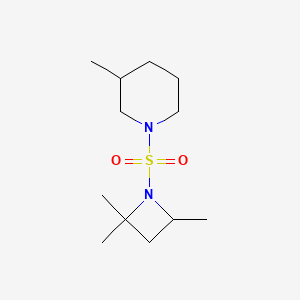
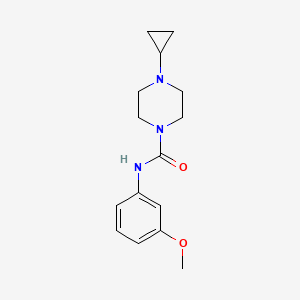
![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)

![6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)

![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
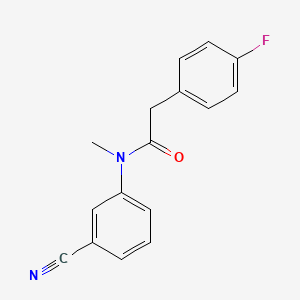
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
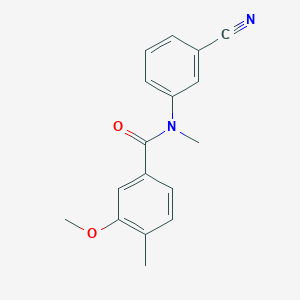
![(E)-N-[2-(4-prop-2-ynoxyphenyl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7528199.png)
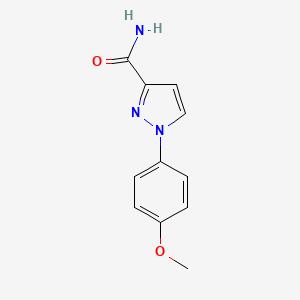
![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7528223.png)